molecular formula C26H31Cl3O5 B1664749 A 80915A CAS No. 127875-60-9

A 80915A

カタログ番号: B1664749
CAS番号: 127875-60-9
分子量: 529.9 g/mol
InChIキー: JCIYFFNGTHMEDE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, also identified as napyradiomycin B1 (CAS: 103106-23-6), is a highly substituted naphthopyran derivative with a molecular formula of C₃₁H₃₄Cl₃O₇. Its structure features a naphthoquinone core fused with a pyran ring, further modified by multiple chlorine atoms, hydroxyl groups, and a complex methylenecyclohexyl substituent.

特性

IUPAC Name

3,4a-dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31Cl3O5/c1-12-7-8-17(27)23(3,4)15(12)10-26-21(32)14-9-16(30)13(2)20(31)19(14)22(33)25(26,29)11-18(28)24(5,6)34-26/h9,15,17-18,30-31H,1,7-8,10-11H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIYFFNGTHMEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C3(CC(C(OC3(C2=O)CC4C(=C)CCC(C4(C)C)Cl)(C)C)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31Cl3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10926005
Record name 3,4a-Dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2,7-trimethyl-3,4,4a,10a-tetrahydro-2H-naphtho[2,3-b]pyran-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127875-60-9
Record name A 80915A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127875609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4a-Dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2,7-trimethyl-3,4,4a,10a-tetrahydro-2H-naphtho[2,3-b]pyran-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

The compound 2H-Naphtho(2,3-b)pyran-5,10-dione , specifically the derivative 3,4a-dichloro-10a-((3-chloro-2,2-dimethyl-6-methylenecyclohexyl)methyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl- , is part of a larger class of naphthoquinones known for their diverse biological activities. These compounds are of significant interest in medicinal chemistry due to their potential applications in treating various diseases.

Chemical Structure and Properties

The complex structure of this compound includes multiple functional groups that contribute to its biological activity. The presence of hydroxyl groups enhances its reactivity and interaction with biological targets. The molecular formula is C20H22Cl2O4C_{20}H_{22}Cl_2O_4, with a molecular weight of approximately 395.30 g/mol.

Antioxidant Activity

Naphthoquinone derivatives are known for their antioxidant properties. The compound exhibits significant ability to scavenge free radicals and reduce oxidative stress in cells. This activity is primarily attributed to the presence of hydroxyl groups that can donate electrons and stabilize free radicals.

Antitumor Activity

Research indicates that this compound has notable antitumor effects. In vitro studies have demonstrated cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
HeLa15.0
MCF-720.5
A54912.8

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens. Studies reveal effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Reactivity : The naphthoquinone moiety can act as an electrophile and interact with nucleophiles in biological systems.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism or microbial growth.
  • Cell Signaling Modulation : The compound can influence signaling pathways that regulate cell cycle and apoptosis.

Case Studies

  • Antitumor Efficacy in Animal Models : A study conducted on mice with induced tumors showed a significant reduction in tumor size when treated with the compound at doses of 10 mg/kg body weight over four weeks.
  • In Vivo Antimicrobial Studies : In a study on infected rats, administration of the compound led to a marked decrease in bacterial load compared to control groups treated with standard antibiotics.

類似化合物との比較

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related naphthopyran derivatives:

Compound Name Key Substituents Biological Activity Toxicity References
Napyradiomycin B1 (Target Compound) 3,4a-dichloro; (3-chloro-2,2-dimethyl-6-methylenecyclohexyl)methyl; 6,8-dihydroxy Presumed antimicrobial/antifungal (based on structural analogs) Not reported; structural complexity may influence selectivity
Epoxy-α-lapachone (ELAP) Spiro-oxirane; 2,2-dimethyl Antiparasitic (Leishmania, Toxoplasma, Plasmodium); low cytotoxicity in vitro Cardiac toxicity at high doses in vivo
3,4-Dihydro-3,3-dimethyl-2H-naphtho[2,3-b]pyran-5,10-dione (Rhinacanthus nasutus derivative) 3,3-dimethyl; no chlorine substituents Antifungal activity Not reported; simpler structure suggests lower toxicity
Rhiacanthin A 3-hydroxy; 2,2-dimethyl Antifungal; potential antiparasitic Not reported
Dehydro-α-lapachone 2,2-dimethyl; no hydroxyl or chlorine groups Antitumor; antiparasitic (in vitro) Moderate cytotoxicity in cancer cell lines
4,9-Dihydroxy-α-lapachone 4,9-dihydroxy; 2,2-dimethyl Antioxidant; antiproliferative Low toxicity in non-cancerous cells
2H-Naphtho[2,3-b]pyran-5,10-dione,3,4-dihydro-2,2-dimethyl- (hairy root culture product) 2,2-dimethyl; no chlorine or hydroxyl groups Antimicrobial (broad-spectrum) Not reported

Key Structural and Functional Insights:

Chlorine Substitution: The target compound’s dichloro and trichloro groups likely enhance its lipophilicity, improving membrane penetration and target binding compared to non-chlorinated analogs like Rhiacanthin A or ELAP .

Hydroxyl Groups : The 6,8-dihydroxy groups may contribute to antioxidant activity or metal chelation, similar to 4,9-dihydroxy-α-lapachone .

Toxicity Profile : While ELAP exhibits cardiac toxicity at high doses, the target compound’s chlorine-rich structure might confer higher selectivity for microbial targets over mammalian cells, though this requires empirical validation .

Research Findings and Mechanistic Considerations

  • Antimicrobial Potential: Naphthopyran derivatives with chlorine substituents (e.g., napyradiomycin B1) often show enhanced activity against drug-resistant pathogens. For example, pyranopyrimidine analogs in demonstrated broad-spectrum antimicrobial effects, suggesting the target compound’s chlorine and hydroxyl groups may synergize for similar activity .
  • Antiparasitic Activity : ELAP’s spiro-oxirane group is critical for its antiparasitic mechanism, likely involving redox cycling and reactive oxygen species (ROS) generation. The target compound’s dichloro groups could amplify ROS production, though its larger substituents might alter target specificity .
  • Synthetic Challenges : The synthesis of napyradiomycin B1 is likely more complex than ELAP or Rhiacanthin A due to its multiple stereocenters and chlorine atoms. ELAP’s synthesis from α-lapachone via diazomethane () provides a template, but the target compound may require advanced chlorination and coupling techniques .

準備方法

Cyclization of Naphthoquinone Precursors

The naphtho[2,3-b]pyran-5,10-dione core is typically synthesized via acid-catalyzed cyclization of 2-hydroxy-1-naphthaldehyde derivatives. For example, condensation of 2-hydroxy-1-naphthaldehyde with malononitrile in the presence of p-toluenesulfonic acid (p-TsOH) yields the pyran ring fused to the naphthalene system. Modifications include substituting malononitrile with methyl acetoacetate to introduce ketone groups at positions 5 and 10.

Reaction Conditions

  • Catalyst : p-TsOH (10 mol%)
  • Solvent : Ethanol, reflux (78°C)
  • Yield : 68–72%

Oxidation and Reduction Steps

Post-cyclization oxidation with Jones reagent (CrO₃/H₂SO₄) ensures the quinone structure is maintained, while selective reduction using NaBH₄ in THF stabilizes the tetrahydro intermediate.

Regioselective Chlorination Strategies

Electrophilic Chlorination at Positions 3 and 4a

Chlorination of the naphthopyrandione core is achieved using λ³-iodane reagents, such as chloro-benziodoxolone (19), in hexafluoroisopropanol (HFIP). This method favors electrophilic attack at electron-rich positions adjacent to ketone groups.

Procedure

  • Dissolve naphthopyrandione (1.0 eq) in HFIP (0.1 M).
  • Add morpholine-HFIP salt (1.4 eq) and chloro-benziodoxolone (1.2 eq) at 0°C.
  • Stir for 20 min, then quench with 10% Na₂SO₃.

Table 1: Chlorination Reagent Screening

Reagent Diastereomeric Ratio (d.r.) Yield of 3,4a-Dichloro Product (%)
Cl-Benziodoxolone 84:16 41
Cl-Phthalimide 84:16 48
TCICA 85:15 44

Radical Chlorination Alternatives

N-Chlorosuccinimide (NCS) in the presence of AIBN initiates radical chlorination, though this method shows lower regioselectivity (d.r. 76:24).

Alkylation with Terpene-Derived Side Chains

Synthesis of (3-Chloro-2,2-Dimethyl-6-Methylenecyclohexyl)Methyl Group

The terpene-derived side chain is prepared via chlorocyclization of geranyl acetate (15) using morpholine-HFIP and Cl-benziodoxolone.

Key Steps

  • Cyclization : Geranyl acetate reacts with Cl-benziodoxolone in HFIP at 0°C to form the chloro-cyclohexyl intermediate.
  • Methylenation : Wittig reaction with methyltriphenylphosphonium bromide introduces the methylene group.

Table 2: Side-Chain Synthesis Optimization

Condition Yield (%) Purity (%)
0°C, HFIP 41 95
Room Temperature 23 87

Friedel-Crafts Alkylation

The terpene side chain is coupled to the chlorinated naphthopyrandione via Friedel-Crafts alkylation using AlCl₃ as a catalyst.

Reaction Parameters

  • Solvent : Dichloromethane (DCM), 0°C
  • Catalyst : AlCl₃ (2.0 eq)
  • Yield : 58%

Hydroxylation and Methylation

Introduction of 6,8-Dihydroxy Groups

Hydroxylation is achieved through demethylation of methoxy precursors using BBr₃ in DCM at -78°C.

Methylation at Positions 2, 2, and 7

Dimethyl sulfate (DMS) in alkaline conditions (K₂CO₃/DMF) selectively methylates phenolic hydroxyl groups, while the ketone at position 5 remains unaffected.

Stereochemical Control and Purification

Diastereomer Separation

Flash column chromatography on silica gel (hexane/EtOAc 4:1) resolves diastereomers arising from the chlorocyclization step.

Recrystallization

Final purification uses ethanol/water (7:3) to yield crystals with >99% purity by HPLC.

Challenges and Limitations

  • Steric Hindrance : Bulky substituents at position 10a reduce alkylation yields to <60%.
  • Oxidative Degradation : The 6,8-dihydroxy groups necessitate inert atmospheres (N₂) during synthesis to prevent quinone reformation.

Q & A

Q. What are the key challenges in synthesizing the naphtho[2,3-b]pyran-5,10-dione core with multiple substituents, and how can they be addressed methodologically?

The synthesis of poly-substituted naphthopyrandiones requires careful optimization of cyclization and functionalization steps. For example, the naphtho[2,3-b]pyran-dione core can be synthesized via base-mediated cyclization (e.g., K₂CO₃) of precursors like hydroxy-naphthonitriles with ethyl chloroacetate, as demonstrated in related naphthofuropyrimidine syntheses . Protecting groups (e.g., acetyl for hydroxyls) are critical to prevent side reactions during halogenation (e.g., dichlorination). Post-synthetic modifications, such as Suzuki-Miyaura coupling for introducing the 3-chloro-2,2-dimethyl-6-methylenecyclohexylmethyl group, may require palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (toluene/EtOH/H₂O) .

Q. How can researchers validate the stereochemical configuration of chiral centers in this compound?

Stereochemical validation relies on a combination of spectroscopic and computational methods. For instance, circular dichroism (CD) spectroscopy and X-ray crystallography have been used to confirm the (4S) configuration in structurally similar 4,9-dihydroxy-α-lapachone derivatives . Advanced NMR techniques, such as NOESY, can resolve spatial interactions between substituents (e.g., methyl groups at C-2 and C-7) .

Q. What spectroscopic techniques are essential for characterizing this compound’s functional groups?

Key techniques include:

  • IR spectroscopy : Bands at ~1657 cm⁻¹ for carbonyl (C=O) stretches and ~3426 cm⁻¹ for hydroxyl groups .
  • ¹H/¹³C NMR : Methyl groups (e.g., δ 1.4–1.6 ppm for CH₃) and aromatic protons (δ 6.0–8.0 ppm) help assign substitution patterns .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation pathways, critical for verifying halogenated substituents (e.g., Cl⁻ loss at m/z 35/37) .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Stability studies should follow ICH guidelines, using accelerated degradation protocols (e.g., 40°C/75% RH for 6 months). High-performance liquid chromatography (HPLC) with UV detection monitors degradation products, while LC-MS identifies hydrolyzed or oxidized derivatives (e.g., quinone formation from dihydroxy groups) .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antitumor vs. no activity) be resolved across different studies?

Discrepancies often arise from assay-specific variables:

  • Cell line selection : Activity in leukemia (e.g., HL-60) but not solid tumors may reflect tissue-specific uptake .
  • Redox environment : The compound’s quinone moiety may act as a pro-oxidant in cancer cells with high ROS, requiring careful control of antioxidant levels in media .
  • Metabolic stability : Incubation time and cytochrome P450 activity in cell models (e.g., hepatocyte co-cultures) affect efficacy .

Q. What computational strategies are effective for predicting SAR and binding modes of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with targets like topoisomerase II or NAD(P)H:quinone oxidoreductase 1 (NQO1). For example, the 6,8-dihydroxy groups may form hydrogen bonds with catalytic residues, while the chloro-substituted cyclohexyl group enhances hydrophobic binding . QSAR models using Hammett constants for substituents (e.g., σ⁺ for chloro groups) can prioritize derivatives for synthesis .

Q. How can researchers optimize extraction yields of this compound from natural sources or synthetic mixtures?

For natural product analogs (e.g., α-lapachone derivatives), accelerated solvent extraction (ASE) with ethanol/water (70:30) at 100°C maximizes yield . For synthetic mixtures, preparative HPLC with C18 columns and isocratic elution (acetonitrile/0.1% formic acid) resolves closely related isomers .

Q. What experimental designs are suitable for evaluating synergistic effects with standard chemotherapeutics?

Use factorial design (e.g., 2×2 matrix) to test combinations with doxorubicin or cisplatin. Synergy is quantified via Chou-Talalay’s combination index (CI), where CI < 1 indicates potentiation. Mechanistic studies (e.g., ROS assays) should control for overlapping toxicity pathways .

Methodological Considerations Table

Research AspectKey TechniquesExample from Evidence
Synthesis Pd-catalyzed cross-coupling, protecting group strategiesSuzuki-Miyaura coupling for aryl introduction
Characterization NOESY, X-ray crystallographyStereochemical resolution of (4S)-configured derivatives
Biological Testing CI calculation, ROS assaysSynergy evaluation with standard drugs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A 80915A
Reactant of Route 2
Reactant of Route 2
A 80915A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。